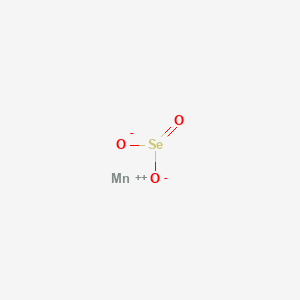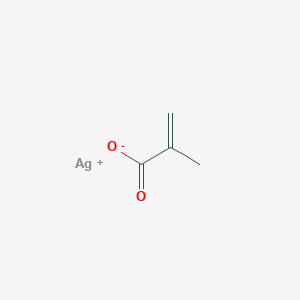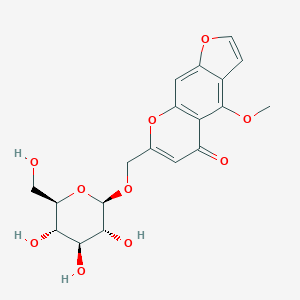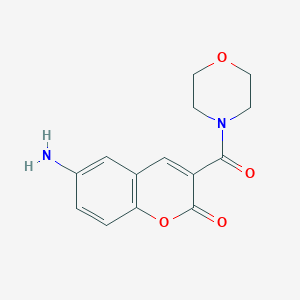
6-Amino-3-(morpholinocarbonyl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(morpholinocarbonyl)coumarin, also known as AMC, is a fluorescent probe that is commonly used in biochemical and physiological research. It is a derivative of coumarin, a natural compound found in various plants, and is widely used in the study of enzyme kinetics, protein-protein interactions, and drug discovery.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(morpholinocarbonyl)coumarin is based on its fluorescent properties. When excited by light of a specific wavelength, 6-Amino-3-(morpholinocarbonyl)coumarin emits light at a longer wavelength, allowing it to be detected and quantified. The intensity of the fluorescence is directly proportional to the concentration of 6-Amino-3-(morpholinocarbonyl)coumarin, making it a useful tool for measuring enzyme activity and protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
6-Amino-3-(morpholinocarbonyl)coumarin is a non-toxic compound that does not have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine, making it a safe and reliable probe for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Amino-3-(morpholinocarbonyl)coumarin is its high sensitivity and specificity, which allows it to detect even small changes in enzyme activity and protein-protein interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of 6-Amino-3-(morpholinocarbonyl)coumarin. One of the main limitations is its relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
There are many potential future directions for the use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research. One possible direction is the development of new substrates and probes based on the structure of 6-Amino-3-(morpholinocarbonyl)coumarin, which could be used to study a wider range of enzymes and proteins. Another possible direction is the use of 6-Amino-3-(morpholinocarbonyl)coumarin in drug discovery, where it could be used to screen potential drug candidates for their effects on enzyme activity and protein-protein interactions.
Conclusion:
In conclusion, 6-Amino-3-(morpholinocarbonyl)coumarin is a versatile and widely used fluorescent probe that has many potential applications in scientific research. Its high sensitivity and specificity make it a useful tool for studying enzyme kinetics and protein-protein interactions, and its non-toxic nature makes it a safe and reliable probe for experimentation. While there are some limitations to its use, there are also many potential future directions for the development and use of 6-Amino-3-(morpholinocarbonyl)coumarin in scientific research.
Métodos De Síntesis
The synthesis of 6-Amino-3-(morpholinocarbonyl)coumarin involves the condensation of 3-(morpholinocarbonyl)coumarin with 6-aminoquinoline in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 6-Amino-3-(morpholinocarbonyl)coumarin as a yellow powder.
Aplicaciones Científicas De Investigación
6-Amino-3-(morpholinocarbonyl)coumarin is a versatile probe that has been widely used in various scientific research applications. One of its most common uses is in the study of enzyme kinetics, where it is used as a substrate to monitor the activity of proteases, esterases, and other enzymes. In addition, 6-Amino-3-(morpholinocarbonyl)coumarin has been used to study protein-protein interactions, where it is used as a fluorescent label to monitor the binding of proteins.
Propiedades
Número CAS |
18144-57-5 |
|---|---|
Nombre del producto |
6-Amino-3-(morpholinocarbonyl)coumarin |
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
6-amino-3-(morpholine-4-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6,15H2 |
Clave InChI |
RZVSOEJLBFOYED-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canónico |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Otros números CAS |
18144-57-5 |
Sinónimos |
6-Amino-3-(morpholinocarbonyl)coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



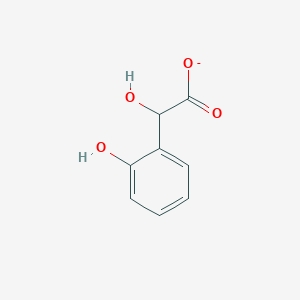
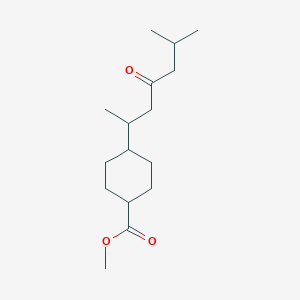
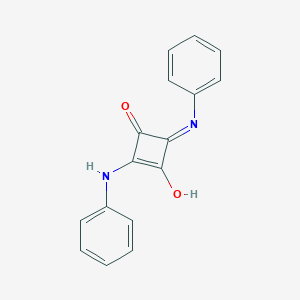
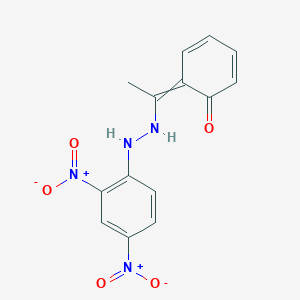
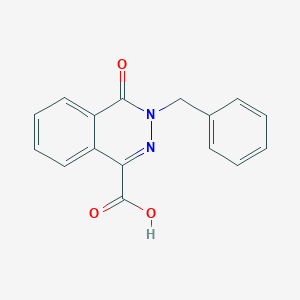
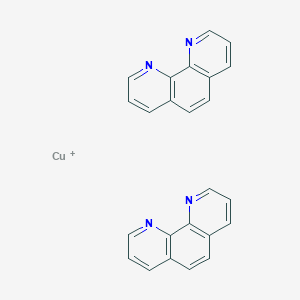
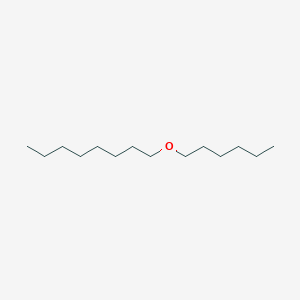

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
